

A Technical Guide to the Spectroscopic Characterization of (-)-Pogostol

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Compound of Interest

Compound Name: (-)-Pogostol

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic data essential for the characterization of **(-)-pogostol**, a sesquiterpenoid of interest in natural product chemistry. The data presented herein is based on the corrected structure of **(-)-pogostol**, a guaiane sesquiterpene, following the revision of its initially proposed structure. This guide is intended to serve as a valuable resource for researchers engaged in the isolation, synthesis, and biological evaluation of this compound.

Spectroscopic Data Summary

The structural elucidation of **(-)-pogostol** relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these techniques are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **(-)-Pogostol** (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	2.58	m	
2	1.95, 1.65	m	
3	1.85, 1.55	m	
5	2.85	dd	10.0, 5.0
6	1.70	m	3.0
7	4.15	t	
8	2.10, 1.90	m	
9	2.05, 1.80	m	7.0
11	2.25	sept	
12	1.05	d	
13	1.04	d	7.0
14	1.02	d	7.0
15	4.85, 4.80	s	

Table 2: ^{13}C NMR Spectroscopic Data for **(-)-Pogostol** (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	52.5
2	28.0
3	35.5
4	150.0
5	50.5
6	26.0
7	80.0
8	30.0
9	40.0
10	45.0
11	33.0
12	21.5
13	21.4
14	15.0
15	110.0

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for **(-)-Pogostol**

Technique	Key Observations
IR (film)	ν_{max} 3400 (O-H), 3075, 1645, 890 (C=CH ₂) cm ⁻¹
MS (EI, 70 eV)	m/z (% rel. int.): 222 [M] ⁺ (5), 207 (15), 189 (20), 161 (100), 133 (40), 105 (55), 91 (60), 79 (50), 67 (45), 55 (35), 43 (80)
High-Resolution MS	Found: 222.1984; Calculated for C ₁₅ H ₂₆ O: 222.1984

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques for natural product characterization. The detailed methodologies are as follows:

2.1 NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of purified **(-)-pogostol** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.
- **¹H NMR Parameters:**
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 12 ppm
 - Acquisition Time: 3.4 s
 - Relaxation Delay: 1.0 s
- **¹³C NMR Parameters:**

- Pulse Program: zgpg30
- Number of Scans: 1024
- Spectral Width: 240 ppm
- Acquisition Time: 1.1 s
- Relaxation Delay: 2.0 s
- Data Processing: The free induction decays (FIDs) were processed using MestReNova software. Fourier transformation was applied with an exponential line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm), and coupling constants (J) are given in Hertz (Hz).

2.2 Infrared (IR) Spectroscopy

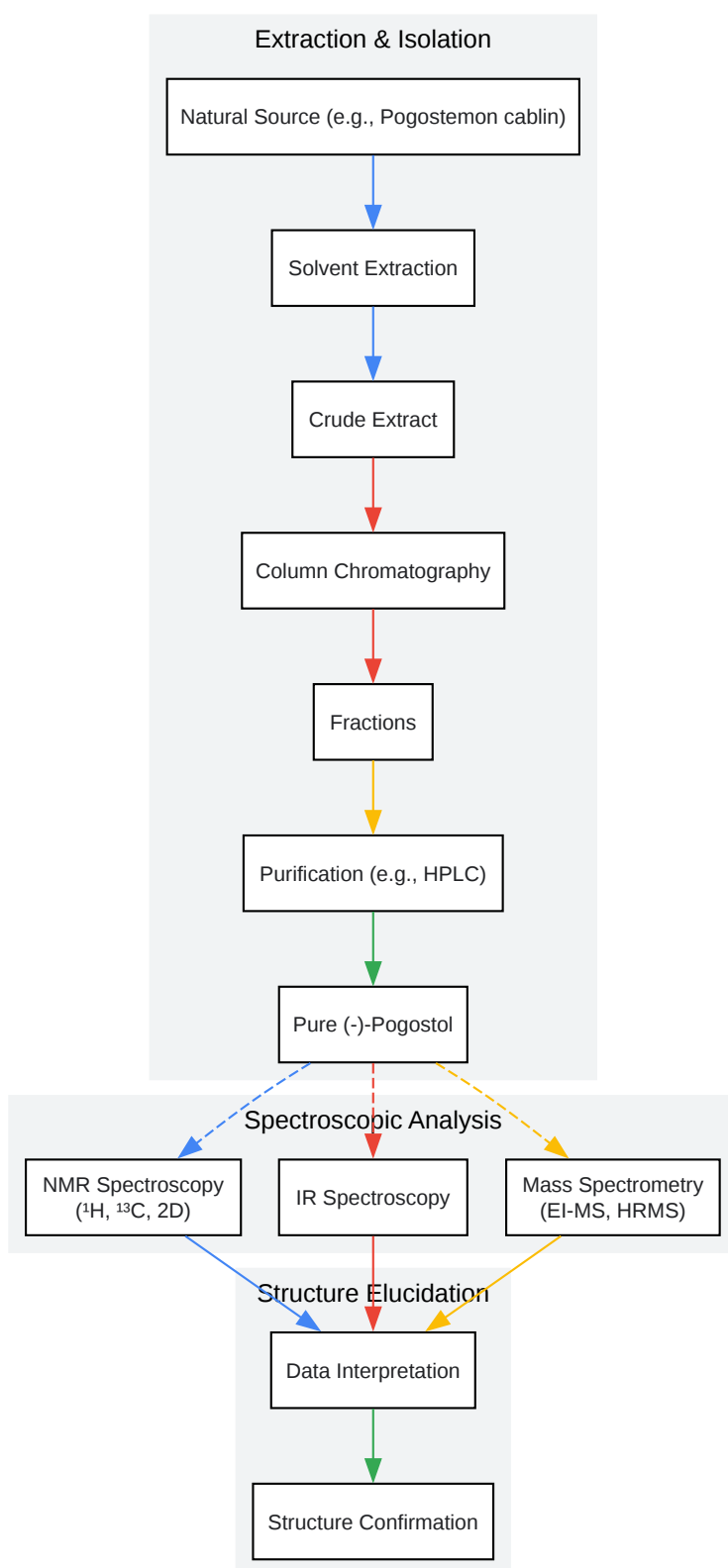
- Sample Preparation: A thin film of the purified compound was prepared by dissolving a small amount of **(-)-pogostol** in chloroform, applying the solution to a NaCl or KBr salt plate, and allowing the solvent to evaporate.
- Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer.
- Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- Data Analysis: The spectrum was analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

- Instrumentation: Electron impact mass spectra (EI-MS) were obtained using a Thermo Finnigan MAT 95 XL mass spectrometer.
- Sample Introduction: The sample was introduced via a direct insertion probe.
- Parameters:
 - Ionization Energy: 70 eV
 - Source Temperature: 200 °C
 - Mass Range: m/z 40-500
- High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired using the same instrument with a resolution of 10,000. Perfluorokerosene (PFK) was used as the internal calibrant.

Visualization of Experimental Workflow

The general workflow for the isolation and spectroscopic characterization of **(-)-pogostol** from a natural source is depicted below.



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Caption: Experimental workflow for the characterization of **(-)-pogostol**.

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